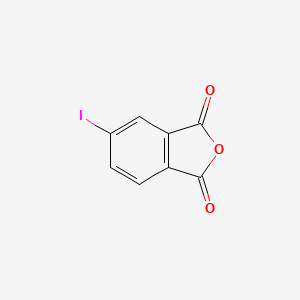

5-Iodoisobenzofuran-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3IO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXOVWANMPEGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570656 | |

| Record name | 5-Iodo-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28418-89-5 | |

| Record name | 5-Iodo-1,3-isobenzofurandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28418-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodoisobenzofuran-1,3-dione from 2-Amino-5-iodobenzoic acid

<-48>

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Iodoisobenzofuran-1,3-dione, a key intermediate in pharmaceutical and materials science, from 2-Amino-5-iodobenzoic acid. The document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and discusses the critical parameters influencing the reaction's success. The synthesis involves a two-step process: the diazotization of 2-Amino-5-iodobenzoic acid followed by an intramolecular cyclization. This guide is intended to equip researchers with the necessary knowledge to perform this synthesis efficiently and safely in a laboratory setting.

Introduction: Significance and Applications

This compound, also known as 5-iodophthalic anhydride, is a valuable building block in organic synthesis. Its utility stems from the presence of the reactive anhydride group and the iodine substituent, which can be further functionalized. This compound serves as a crucial precursor in the development of a variety of organic molecules with significant biological and material properties.[1]

In the pharmaceutical industry, 2-Amino-5-iodobenzoic acid is a key intermediate for synthesizing various therapeutic agents, including anti-inflammatory and analgesic drugs.[2] The resulting this compound can be utilized in the synthesis of fluorescent dyes, natural products, and other medically active molecules.[1] Furthermore, it finds applications in material science for the development of novel polymers, coatings, and as a light-emitting material in organic electronics.[1][2]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 2-Amino-5-iodobenzoic acid is a multi-step process that hinges on fundamental principles of organic chemistry. The overall transformation can be conceptually divided into two key stages:

Stage 1: Diazotization of the Aromatic Amine

The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[4][5] The strong acid serves to protonate nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active agent in the reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the nitrosonium ion, initiating a series of proton transfers and dehydration steps that ultimately lead to the formation of the diazonium salt.[6]

Stage 2: Intramolecular Cyclization and Anhydride Formation

The second stage of the reaction involves an intramolecular nucleophilic attack of the carboxyl group (-COOH) on the carbon atom bearing the diazonium group. This cyclization is facilitated by the diazonium group's excellent leaving group ability (it departs as neutral nitrogen gas, N₂). The resulting intermediate then undergoes dehydration, typically promoted by heating in the presence of a dehydrating agent like acetic anhydride, to form the stable five-membered anhydride ring of this compound.[7]

The choice of a dehydrating agent is crucial for driving the reaction to completion and achieving a high yield of the desired product. Acetic anhydride is a common and effective choice for this purpose.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, validated protocol for the synthesis of this compound from 2-Amino-5-iodobenzoic acid.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| 2-Amino-5-iodobenzoic acid | C₇H₆INO₂ | 263.03 | ≥97% | Starting material.[8][9][10] |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Diazotizing agent. |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 95-98% | Acid catalyst. Handle with extreme care. |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥98% | Dehydrating agent and solvent. |

| Benzene | C₆H₆ | 78.11 | Anhydrous | Solvent. Caution: Carcinogen. |

| Deionized Water | H₂O | 18.02 | - | Used for preparing solutions. |

| Ice | - | - | - | For maintaining low reaction temperatures. |

Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with a stir bar

-

Thermometer

-

Ice bath

-

Heating mantle

-

Condenser

-

Büchner funnel and flask

-

Vacuum pump

-

Standard laboratory glassware

Detailed Procedure

Step 1: Diazotization

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-Amino-5-iodobenzoic acid.

-

Carefully add concentrated sulfuric acid to the flask while stirring. The mixture may warm up; ensure it is well-mixed.

-

Cool the flask in an ice-salt bath to a temperature between 0 and 5 °C.

-

Prepare a solution of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution dropwise from the dropping funnel to the reaction mixture, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential during this addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Cyclization and Dehydration

-

To the cold diazonium salt solution, add acetic anhydride and benzene. (Perform this step in a well-ventilated fume hood due to the carcinogenicity of benzene).

-

Replace the ice bath with a heating mantle and fit the flask with a condenser.

-

Gradually heat the reaction mixture to reflux and maintain the reflux for the specified time (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold water to remove any residual acid and other water-soluble impurities.

-

Dry the crude this compound in a desiccator or a vacuum oven at a low temperature.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of acetic anhydride and benzene or another appropriate organic solvent, to obtain a product of high purity.

Visualization of the Synthesis Pathway

The following diagrams illustrate the chemical transformation and the overall experimental workflow.

Caption: Chemical transformation from reactant to product.

Caption: High-level experimental workflow.

Safety Considerations

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Benzene: A known carcinogen. All manipulations involving benzene must be carried out in a certified fume hood.

-

Diazonium Salts: Can be explosive when dry. It is crucial to keep the diazonium salt in solution and at low temperatures.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated area or fume hood.

Conclusion

The synthesis of this compound from 2-Amino-5-iodobenzoic acid is a robust and well-established procedure that provides access to a versatile chemical intermediate. By carefully controlling the reaction conditions, particularly temperature during the diazotization step, and employing appropriate safety measures, researchers can consistently obtain the desired product in good yield and high purity. This guide provides the foundational knowledge and a practical protocol to empower scientists in their research and development endeavors.

References

- Higgins et al. (1951). Journal of Organic Chemistry, 16, 1275.

- Homework.Study.com. (n.d.). Write a conclusion about the Sandmeyer reaction synthesis of 2-Iodobenzoic acid.

- Chemistry Online. (2022, November 30). Microscale - Synthesis of 2-iodobenzoic acid (Sandmeyer reaction).

- ChemBK. (2024, April 9). This compound.

- Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid).

- Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

- Chegg.com. (2021, February 28). Solved sandmeyer reaction purpose: to synthesize 2.

- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.

- J&K Scientific. (n.d.). 2-Amino-5-iodobenzoic acid | 5326-47-6.

- Frontiers. (2019, February 8). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- ChemSynthesis. (2025, May 20). 2-amino-5-iodobenzoic acid.

- PubChem. (n.d.). Benzoic acid, 2-amino-5-iodo-.

Sources

- 1. chembk.com [chembk.com]

- 2. jk-sci.com [jk-sci.com]

- 3. homework.study.com [homework.study.com]

- 4. chemistry-online.com [chemistry-online.com]

- 5. scribd.com [scribd.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-氨基-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 5-Iodoisobenzofuran-1,3-dione: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodoisobenzofuran-1,3-dione, also known as 4-iodophthalic anhydride, is a halogenated aromatic anhydride that serves as a versatile building block in organic synthesis. Its unique structural features, combining the reactivity of a cyclic anhydride with the potential for further functionalization offered by the iodine substituent, make it a valuable precursor for a range of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its utility in the development of novel materials and therapeutic agents.

Introduction: The Strategic Importance of Halogenated Anhydrides

Phthalic anhydrides are a cornerstone of industrial and laboratory synthesis, primarily serving as precursors to polymers, plasticizers, and dyes.[1][2] The introduction of a halogen atom onto the aromatic ring, as in this compound, significantly expands the synthetic possibilities. The iodine atom can act as a handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures. Furthermore, the electron-withdrawing nature of the iodine and the anhydride moiety influences the reactivity of the aromatic ring, opening avenues for specific substitution patterns. This guide will delve into the specific characteristics of the 5-iodo derivative, providing insights for its strategic application in research and development.

Molecular Structure and Physicochemical Properties

This compound is a solid, crystalline compound with the molecular formula C₈H₃IO₃ and a molecular weight of 274.01 g/mol .[3] The molecule consists of a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups and an oxygen atom, with an iodine atom substituted at the 5-position of the isobenzofuran core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 28418-89-5 | |

| Molecular Formula | C₈H₃IO₃ | |

| Molecular Weight | 274.01 g/mol | |

| Physical Form | Solid | |

| Purity | ≥95% - 98% (typical) | |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |

The structural arrangement of this compound is depicted below. The planarity of the bicyclic system and the presence of the electrophilic carbonyl carbons are key to its reactivity.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Higgins et al., 1951)

The following protocol is based on the established literature procedure. [4]Researchers should consult the original publication for precise experimental details and safety precautions.

Step 1: Synthesis of 4-Iodophthalic Acid from 2-Amino-5-iodobenzoic Acid

-

Diazotization: 2-Amino-5-iodobenzoic acid is dissolved in aqueous sulfuric acid and cooled. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining a low temperature to form the corresponding diazonium salt.

-

Cyanation (Sandmeyer Reaction): The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The reaction is warmed to facilitate the displacement of the diazonium group with a nitrile group.

-

Hydrolysis: The resulting 4-iodo-2-cyanobenzoic acid is hydrolyzed under acidic conditions to convert the nitrile group into a carboxylic acid, yielding 4-iodophthalic acid.

Step 2: Synthesis of this compound from 4-Iodophthalic Acid

-

Dehydration: 4-Iodophthalic acid is refluxed with an excess of acetic anhydride in a suitable solvent such as benzene.

-

Isolation and Purification: Upon completion of the reaction, the solvent and excess acetic anhydride are removed under reduced pressure. The crude product can be purified by recrystallization to afford this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by two key features: the electrophilic anhydride ring and the versatile carbon-iodine bond.

Reactions of the Anhydride Ring

Like other cyclic anhydrides, this compound readily undergoes nucleophilic acyl substitution reactions. This allows for the introduction of a variety of functional groups through ring-opening.

-

Hydrolysis: Reaction with water leads to the formation of 4-iodophthalic acid. [5]* Alcoholysis: Treatment with alcohols in the presence of a catalyst or heat yields the corresponding monoesters of 4-iodophthalic acid.

-

Aminolysis: Reaction with primary or secondary amines opens the anhydride ring to form the corresponding amides. This reaction is fundamental to the synthesis of phthalimides, which are important intermediates in medicinal chemistry.

Reactions Involving the Carbon-Iodine Bond

The iodine atom on the aromatic ring provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. This capability is of significant interest in the construction of complex molecular scaffolds.

-

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes in the presence of palladium and copper catalysts is a powerful method for forming carbon-carbon triple bonds.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to introduce vinyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines enables the formation of carbon-nitrogen bonds.

Applications in Materials Science and Polymer Chemistry

Halogenated phthalic anhydrides are important monomers in the synthesis of high-performance polymers, particularly polyimides. [6]These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of this compound into a polymer backbone can be used to modify the polymer's properties or to provide a site for further post-polymerization modification.

Utility in the Synthesis of Fluorescent Dyes and Probes

The isobenzofuran-1,3-dione scaffold is a component of various fluorescent molecules. [7][8]By functionalizing the 5-position through reactions at the carbon-iodine bond, novel dyes and fluorescent probes with tailored photophysical properties can be developed. The ability to conjugate this moiety to biomolecules through further chemical transformations makes it a valuable tool in bioimaging and diagnostics.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling patterns being influenced by the electron-withdrawing effects of the anhydride and the iodine atom.

-

¹³C NMR: The carbon NMR spectrum will feature characteristic signals for the carbonyl carbons of the anhydride, the aromatic carbons, and the carbon atom bearing the iodine. The chemical shifts of the aromatic carbons will provide information about the substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C=O groups in the anhydride ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak at m/z 274, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. It is also toxic if inhaled. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields of research and development. Its dual reactivity, stemming from the anhydride functionality and the carbon-iodine bond, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering a foundation for its use in the design and synthesis of novel functional molecules, advanced materials, and potential therapeutic agents. As the demand for complex and precisely functionalized molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role.

References

[4]Higgins et al. (1951). Journal of Organic Chemistry, 16, 1275. (Note: This reference is cited in chemical databases for the synthesis of this compound). Sigma-Aldrich. Product Page for this compound. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9614f387] [9]Organic Syntheses. Phthalic anhydride, tetraiodo-. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0597] [10]Google Patents. WO2020232338A1 - Positive tone photosensitive compositions containing amic acid as latent base catalyst. [URL: https://patents.google.com/patent/WO2020232338A1/en] [3]Sigma-Aldrich. Product Page for this compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/AMBH9614F387] [6]Google Patents. CN112079803A - Synthesis method of 4-halogenated phthalic anhydride and derivatives thereof. [URL: https://patents.google.com/patent/CN112079803A/en] [11]The Royal Society of Chemistry. Synthesis of fluorescent probes. [URL: https://www.rsc.org/suppdata/cc/c4/c4cc04480a/c4cc04480a.pdf] Sigma-Aldrich. Safety Data Sheet for this compound. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9614f387#safety-and-handling] Sigma-Aldrich. Product Page for this compound. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987f3dd0] [12]Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Turkish Journal of Chemistry, 38, 629-637. [13]MedChemExpress. Product Page for 5-(tert-Butyl)isobenzofuran-1,3-dione. [URL: https://www.medchemexpress.com/5-(tert-butyl)isobenzofuran-1,3-dione.html] [14]ChemScene. Product Page for 5-Phenylisobenzofuran-1,3-dione. [URL: https://www.chemscene.com/products/5-Phenylisobenzofuran-1,3-dione-955-16-8.html] Sigma-Aldrich. Product Page for 4-Iodoisobenzofuran-1,3-dione. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh6fd84141] [1]Google Patents. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride. [URL: https://patents.google.com/patent/WO2004072012A1/en] [15]ResearchGate. Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). [URL: https://www.researchgate.net/publication/225785936_Homophthalic_anhydrides_and_their_application_to_the_synthesis_of_heterocyclic_compounds_review] [16]MDPI. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. [URL: https://www.mdpi.com/1420-3049/27/23/8506] [5]PubMed. Cyclic anhydride ring opening reactions: theory and application. [URL: https://pubmed.ncbi.nlm.nih.gov/11794215/] ResearchGate. Pilot study on synthesis of 4-chlorophthalic anhydride. [URL: https://www.researchgate.net/publication/281285005_Pilot_study_on_synthesis_of_4-chlorophthalic_anhydride] [17]Alfa Chemistry. Product Page for 5-Iodo-1,3-isobenzofurandione. [URL: https://www.alfa-chemistry.com/cas_28418-89-5.htm] [7]PubMed Central. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909600/] Longdom Publishing. Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications. [URL: https://www.longdom.org/open-access/anhydrides-in-organic-chemistry-examination-of-structure-reactivity-and-applications-103131.html] [8]Journal of Medicinal Chemistry. Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01844] [18]Organic Syntheses. Homophthalic acid and anhydride. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0448] [19]DigitalCommons@TMC. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [URL: https://digitalcommons.library.tmc.edu/cgi/viewcontent.cgi?article=1045&context=utmdacc_pubs] [20]Google Patents. US11261345B2 - Hydrolytically stable polymers, method of synthesis thereof and use in bio-electronic devices. [URL: https://patents.google.com/patent/US11261345B2/en]

Sources

- 1. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 28418-89-5 [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN112079803A - Synthesis method of 4-halogenated phthalic anhydride and derivatives thereof - Google Patents [patents.google.com]

- 7. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unito.it [iris.unito.it]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. WO2020232338A1 - Positive tone photosensitive compositions containing amic acid as latent base catalyst - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. chemscene.com [chemscene.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 20. US11261345B2 - Hydrolytically stable polymers, method of synthesis thereof and use in bio-electronic devices - Google Patents [patents.google.com]

An In-depth Technical Guide to Imidazolidin-4-ones: Synthesis, Properties, and Applications

An Important Clarification on CAS Number 28418-89-5

Initial research into the provided CAS number, 28418-89-5, identifies the compound as 5-Iodoisobenzofuran-1,3-dione. However, the accompanying topic request for an in-depth technical guide on "2-imino-1-methyl-4-phenylimidazolidin-4-one" and related structures indicates a likely interest in the imidazolidin-4-one chemical family. This guide will therefore focus on the synthesis, properties, and applications of imidazolidin-4-ones to align with the apparent intent of the query for a resource tailored to researchers and drug development professionals. A parent compound in this family, 2-imino-1-methylimidazolidin-4-one, is more commonly known as creatinine and is assigned CAS number 60-27-5[1][2][3].

Introduction to the Imidazolidin-4-one Core

The imidazolidin-4-one scaffold is a five-membered heterocyclic motif that is a prominent feature in a wide array of biologically active compounds. Its structural versatility allows for substitutions at various positions, leading to a diverse range of pharmacological activities. This guide will provide a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of this important class of molecules.

Physicochemical Properties and Structural Features

The core structure of an imidazolidin-4-one consists of a saturated five-membered ring containing two nitrogen atoms and a ketone group. The presence of multiple heteroatoms allows for extensive hydrogen bonding and diverse intermolecular interactions, which are crucial for its biological activity.

| Property | General Characteristics |

| Molecular Formula | Varies based on substitution |

| Molecular Weight | Dependent on substituent groups |

| Appearance | Typically a solid at room temperature |

| Solubility | Varies with substituents; often soluble in organic solvents |

| Key Structural Feature | Saturated 5-membered ring with two nitrogens and a ketone |

Synthesis of the Imidazolidin-4-one Ring

The synthesis of the imidazolidin-4-one core can be achieved through several synthetic routes, often involving cyclization reactions. The choice of synthetic pathway depends on the desired substitution pattern on the heterocyclic ring.

A common approach involves the reaction of an amino acid derivative with a suitable cyclizing agent. For instance, the reaction of an N-substituted amino acid with a dehydrating agent can lead to the formation of the imidazolidin-4-one ring.

Another versatile method is the multi-component reaction, where three or more reactants combine in a single step to form the desired heterocyclic product. This approach is highly efficient and allows for the rapid generation of a library of substituted imidazolidin-4-ones.

Experimental Workflow: Generalized Synthesis of a Substituted Imidazolidin-4-one

Caption: A simplified workflow for the synthesis of a substituted imidazolidin-4-one via a multi-component reaction.

Step-by-Step Protocol for a Ugi-type Reaction:

-

Reactant Preparation: Dissolve the amino acid derivative (1 equivalent) in a suitable solvent, such as methanol.

-

Addition of Carbonyl: To the stirred solution, add the aldehyde or ketone (1 equivalent).

-

Isocyanide Addition: After a brief period of stirring, add the isocyanide component (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired substituted imidazolidin-4-one.

Pharmacological Significance and Applications

The imidazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities.

-

Anticonvulsant Activity: Certain 5,5-disubstituted imidazolidine-2,4-diones have shown potent anticonvulsant effects in preclinical models, such as the maximal electroshock seizure (MES) test[4].

-

Antimicrobial Properties: The imidazolidin-4-one nucleus has been incorporated into molecules exhibiting antimicrobial activity against various strains of bacteria and yeast[5].

-

S1P1 Receptor Agonism: 2-imino-thiazolidin-4-one derivatives, which share structural similarities with imidazolidin-4-ones, have been identified as potent and orally active agonists of the sphingosine-1-phosphate receptor 1 (S1P1), with potential applications in autoimmune disorders[6].

Signaling Pathway Implication: S1P1 Receptor Agonism

Caption: A diagram illustrating the inhibition of lymphocyte egress through S1P1 receptor agonism by an imidazolidin-4-one derivative.

Analytical Characterization

The structural elucidation of newly synthesized imidazolidin-4-one derivatives is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the connectivity of atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the carbonyl (C=O) and amine (N-H) groups within the imidazolidin-4-one ring.

Future Directions and Conclusion

The imidazolidin-4-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The development of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of this class of compounds, will undoubtedly lead to the identification of new drug candidates with improved efficacy and safety profiles. The versatility of the imidazolidin-4-one core ensures its continued relevance in the field of medicinal chemistry and drug development.

References

- PubChem. (n.d.). 2-Imino-1-methyl-4-imidazolidinone. National Center for Biotechnology Information.

- PubChem. (n.d.). Compound 2-imino-1-methyl-5-[(5-methylthiophen-2-yl)methylidene]imidazolidin-4-one. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Imino-1-methylimidazolidin-4-one;propanedioic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). (2e)-2-Imino-3-Methyl-5,5-Diphenylimidazolidin-4-One. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Phenylimidazolidin-2-one. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Amino-1-methylimidazolin-4-one. National Center for Biotechnology Information.

- Hale, J. J., et al. (2010). 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. Journal of Medicinal Chemistry, 53(10), 4198-4211.

- ScienceScholar. (n.d.). View of Synthesis of imidazolidine 2,4 – dione derivatives.

- ResearchGate. (2015). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.

- Czopek, A., et al. (2019). Synthesis and pharmacological evaluation of novel N-Mannich bases derived from 5,5-diphenyl and 5,5-di(propan-2-yl)imidazolidine-2,4-dione core. Bioorganic & Medicinal Chemistry Letters, 29(15), 1937-1943.

Sources

- 1. 2-Imino-1-methyl-4-imidazolidinone | C4H7N3O | CID 137319715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Creatinine - 2-Amino-1-methyl-2-imidazolin-4-one, 2-Imino-1-methylimidazolidin-4-one [sigmaaldrich.com]

- 3. store.usp.org [store.usp.org]

- 4. Synthesis and pharmacological evaluation of novel N-Mannich bases derived from 5,5-diphenyl and 5,5-di(propan-2-yl)imidazolidine-2,4-dione core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ajchem-a.com [ajchem-a.com]

5-Iodoisobenzofuran-1,3-dione molecular formula and weight

An In-Depth Technical Guide to 5-Iodoisobenzofuran-1,3-dione

Introduction

This compound, a halogenated derivative of phthalic anhydride, is a pivotal chemical intermediate with significant utility in advanced organic synthesis. Its unique bifunctional nature—a reactive anhydride ring and a strategically placed iodine atom—renders it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's fundamental properties, synthesis, reactivity, applications, and critical safety protocols. The insights herein are curated to explain not just the procedural steps but the underlying chemical principles that govern its use, empowering scientists to leverage this reagent to its full potential in pharmaceutical and materials science research.

Part 1: Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the cornerstone of its effective application in research. This compound is a solid, crystalline compound whose characteristics dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃IO₃ | [1][2] |

| Molecular Weight | 274.01 g/mol | [1][2] |

| CAS Number | 28418-89-5 | [1][2] |

| Appearance | Solid, Dark red crystal | [1][3] |

| Melting Point | ~252-253 °C | [3] |

| Purity | Commonly available in ≥95% to ≥98% | [1] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform) | [3] |

| InChI Key | HAXOVWANMPEGGM-UHFFFAOYSA-N | [1][4] |

Expert Insights: The compound's high melting point is indicative of a stable, planar crystal lattice structure. Its solubility in halogenated organic solvents is typical for molecules of this class, facilitating its use in a wide range of reaction media. However, its reported instability towards light and heat necessitates careful storage to prevent degradation and ensure reproducibility in experimental outcomes.[3]

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that leverages classical organic reactions. Understanding this pathway is crucial for researchers who may need to synthesize it in-house or troubleshoot experiments. A plausible route proceeds from 4-aminophthalic acid, involving a Sandmeyer-type iodination followed by dehydration to form the anhydride ring.

Principle of Synthesis: The synthesis begins with the diazotization of an aromatic amine, converting it into a diazonium salt. This highly reactive intermediate is then subjected to a Sandmeyer reaction, where the diazonium group is displaced by an iodide ion, typically from potassium iodide or a copper(I) iodide source. The final step involves an acid-catalyzed dehydration (or heating with acetic anhydride) of the resulting iodophthalic acid, which causes an intramolecular cyclization to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established chemical principles. Researchers should consult specific literature and perform appropriate risk assessments before implementation.

-

Diazotization:

-

Dissolve 4-aminophthalic acid in an aqueous solution of a strong mineral acid (e.g., H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of potassium iodide (KI) or copper(I) cyanide (CuCN) followed by an iodide source as referenced in literature.[2]

-

Slowly add the cold diazonium salt solution to the iodide solution. Vigorous stirring is necessary. Effervescence (release of N₂ gas) will be observed as the diazonium group is replaced by iodine.

-

Allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Cyclization to Anhydride:

-

Isolate the crude 4-iodophthalic acid product by filtration.

-

Heat the isolated acid with acetic anhydride.[2] This serves as both a solvent and a dehydrating agent, driving the formation of the cyclic anhydride.

-

Upon cooling, the this compound will crystallize out of the solution.

-

-

Purification and Validation:

-

Collect the crystalline product by filtration and wash with a cold solvent (e.g., ether) to remove residual acetic anhydride.

-

Recrystallize the crude product from a suitable solvent (e.g., benzene or an acetic acid/benzene mixture) to achieve high purity.

-

Confirm the structure and purity using standard analytical techniques: ¹H NMR, ¹³C NMR, IR spectroscopy (to confirm anhydride C=O stretches), and mass spectrometry (to verify the molecular weight).

-

Caption: Synthetic workflow for this compound.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct reactive sites, which can be addressed sequentially or in a single pot, depending on the desired outcome.

-

Anhydride Ring Opening: The isobenzofuran-1,3-dione core is a cyclic anhydride, making it highly susceptible to nucleophilic attack.

-

With Amines: Reacts readily with primary amines to form N-substituted phthalimides (or the intermediate phthalamic acid). This reaction is fundamental in the synthesis of isoindole-1,3-dione derivatives, a scaffold found in numerous bioactive compounds.[5]

-

With Alcohols: Reaction with alcohols, typically under basic or acidic catalysis, yields mono-esterified phthalic acid derivatives. This allows for the introduction of ester functionalities.

-

-

Carbon-Iodine Bond Functionalization: The iodine atom on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

-

Palladium-Catalyzed Cross-Coupling: The C-I bond is highly reactive in cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols). This enables the direct attachment of a vast array of organic substituents to the core structure, providing a powerful tool for library synthesis in drug discovery.

-

Caption: Key reaction pathways of this compound.

Part 4: Applications in Research and Development

The structural motifs accessible from this compound are prevalent in molecules of significant biological and material interest.

-

Drug Discovery Scaffold: The isoindole-1,3-dione (phthalimide) core is a well-established "privileged structure" in medicinal chemistry, appearing in drugs with anti-inflammatory, anticonvulsant, and antitumor properties.[5] This reagent provides a direct entry point for creating novel analogues. For example, derivatives of isobenzofuran-1(3H)-one have been synthesized and evaluated as potential antidepressant and antiproliferative agents.[6][7] The iodine atom allows for late-stage functionalization, a highly desirable strategy in modern drug development for fine-tuning a lead compound's properties.

-

Fluorescent Dyes and Materials Science: The rigid, planar structure of the phthalimide system forms the basis of many fluorescent dyes and light-emitting materials.[3] By using Sonogashira or Suzuki coupling reactions, researchers can conjugate fluorogenic or chromophoric groups to the 5-position of the ring system, systematically tuning the photophysical properties of the resulting molecules for applications in bio-imaging, organic light-emitting diodes (OLEDs), and sensors.[3]

Part 5: Safety, Handling, and Storage

Due to its reactivity, this compound possesses significant hazards that demand strict adherence to safety protocols.

| GHS Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H314 | Causes severe skin burns and eye damage |

| H331 | Toxic if inhaled |

Signal Word: Danger[1]

Protocol for Safe Handling and Use

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure a safety shower and eyewash station are readily accessible.[8][9]

-

Personal Protective Equipment (PPE):

-

Handling Procedures: Avoid generating dust.[9] Use appropriate tools (spatulas) for transfers. In case of skin contact, immediately wash the affected area with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[9] Keep in a dark place and under an inert atmosphere (e.g., argon or nitrogen) to maintain stability.[1][10]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal facility.[3][9]

Conclusion

This compound is a high-value reagent whose utility is rooted in its predictable and versatile reactivity. By providing two orthogonal sites for chemical modification—the anhydride ring and the carbon-iodine bond—it serves as a powerful platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential to create novel compounds with tailored functions.

References

- This compound - ChemBK. (URL: [Link])

- Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue - ResearchG

- Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (URL: [Link])

- Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed. (URL: [Link])

- Synthesis and anticonvulsant activities of functionalized 5-(isoindole-1,3-dione)

Sources

- 1. This compound | 28418-89-5 [sigmaaldrich.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 28418-89-5 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Iodoisobenzofuran-1,3-dione | 28418-88-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Iodoisobenzofuran-1,3-dione

Abstract

5-Iodoisobenzofuran-1,3-dione, also known as 4-iodophthalic anhydride, is a pivotal intermediate in the synthesis of functional materials and pharmaceutical agents. Its utility in these applications is profoundly influenced by its physicochemical properties, particularly its solubility in various organic solvents and its chemical stability under diverse conditions. This technical guide provides a comprehensive analysis of these two critical parameters. We delve into the molecular characteristics governing solubility, present qualitative solubility data in a range of common laboratory solvents, and provide a robust, step-by-step protocol for empirical solubility determination. Furthermore, we explore the primary degradation pathway—hydrolysis—and discuss factors affecting the compound's stability. A detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method is outlined to empower researchers to quantify the compound's integrity over time. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound and require a deep, practical understanding of its handling and behavior in solution.

Introduction: The Significance of this compound

This compound (Figure 1) is an aromatic anhydride derivative. The presence of a reactive anhydride ring and an iodine atom makes it a versatile building block in organic synthesis. It is employed in the creation of polymers, fluorescent dyes, and as a precursor for active pharmaceutical ingredients (APIs).[1][2] The success of synthetic procedures and the quality of the final product are directly dependent on the precise control of reaction conditions, which begins with a thorough understanding of the reagent's solubility and stability. Improper solvent selection can lead to poor reaction kinetics or incomplete dissolution, while degradation of the starting material can result in reduced yields and complex impurity profiles.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Solubility Profile

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution state. This equilibrium is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible. This compound has a moderately polar anhydride functional group attached to a larger, more nonpolar iodinated benzene ring. This amphiphilic nature results in a nuanced solubility profile.

Factors Influencing Solubility

-

Polarity: The anhydride group can participate in dipole-dipole interactions, favoring polar aprotic solvents.

-

Hydrogen Bonding: The compound lacks hydrogen bond donors but the carbonyl oxygens can act as acceptors. This contributes to solubility in some protic solvents, but reactivity (alcoholysis) is a major concern.

-

Molecular Size and Shape: The planar aromatic system allows for efficient crystal packing (pi-stacking), which increases the lattice energy that must be overcome by solvation.

Qualitative Solubility in Common Laboratory Solvents

The following table summarizes the observed solubility of this compound at ambient temperature (20-25°C). This data is compiled from chemical supplier information and is intended as a practical guide for initial solvent screening.[1]

| Solvent | Polarity Index | Type | Observed Solubility | Notes |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Soluble | Good choice for reactions and purification. |

| Chloroform | 4.1 | Polar Aprotic | Soluble | Similar to DCM, offers good solvating power.[1] |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Soluble | A common solvent for anhydride reactions. |

| Acetone | 5.1 | Polar Aprotic | Sparingly Soluble | Moderate solubility. |

| Acetonitrile | 5.8 | Polar Aprotic | Sparingly Soluble | Can be used, but solubility may be limited. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Soluble | High boiling point, can be difficult to remove. |

| Toluene | 2.4 | Nonpolar | Sparingly Soluble | Limited solubility due to polarity mismatch. |

| Hexanes | 0.1 | Nonpolar | Insoluble | Useful as an anti-solvent for precipitation/crystallization. |

| Water | 10.2 | Polar Protic | Insoluble (Reacts) | Reacts via hydrolysis to form 4-iodophthalic acid.[3][4] |

| Methanol / Ethanol | 5.1 / 4.3 | Polar Protic | Insoluble (Reacts) | Reacts via alcoholysis to form the corresponding monoester.[3] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is the industry standard, providing the thermodynamic equilibrium solubility.[5][6][7]

Objective: To determine the concentration of a saturated solution of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Dichloromethane)

-

Analytical balance

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringes (1 mL and 5 mL)

-

0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks

-

Calibrated HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to several vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~50 mg.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Equilibrate for at least 24 hours to ensure the system reaches a thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for 2-4 hours, permitting the excess solid to settle completely.

-

Sampling: Carefully withdraw a 1 mL aliquot of the clear supernatant using a syringe. Crucially, do not disturb the solid at the bottom.

-

Filtration: Immediately pass the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any microscopic undissolved particles.

-

Analysis:

-

Prepare a standard calibration curve of the compound in the same solvent using a calibrated analytical instrument (HPLC is preferred for specificity).

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

-

Measure the concentration of the diluted sample.

-

-

Calculation: The solubility (S) is calculated using the formula:

-

S (mg/mL) = (Measured Concentration of diluted sample) × (Dilution Factor)

-

Causality and Trustworthiness: Using an excess of solid ensures saturation is achieved. The 24-hour equilibration period allows the dissolution process to reach a true equilibrium state.[6] Filtration is a critical step to prevent artificially high results from suspended microparticles. A multi-point calibration curve ensures the accuracy of the final concentration measurement.

Visualization: Solvent Selection Workflow

A decision-making workflow for selecting an appropriate solvent.

Stability Profile

The stability of this compound is primarily dictated by the reactivity of its anhydride functional group. Anhydrides are susceptible to nucleophilic attack, with hydrolysis being the most common degradation pathway in laboratory and storage settings.[3][8]

Primary Degradation Pathway: Hydrolysis

In the presence of water, even atmospheric moisture, this compound undergoes hydrolysis to form the corresponding dicarboxylic acid, 4-iodophthalic acid.[3][4] This reaction is often catalyzed by acids or bases and proceeds via nucleophilic acyl substitution.[9][10]

Mechanism:

-

A water molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.

-

The carbonyl pi bond breaks, forming a tetrahedral intermediate.

-

The intermediate collapses, reforming the carbonyl double bond and cleaving the C-O-C anhydride bond. The leaving group is a carboxylate.

-

A proton transfer results in the final product, 4-iodophthalic acid (CAS RN: 6301-60-6).[11]

This degradation is irreversible under normal conditions and results in a complete loss of the desired starting material.[3] Therefore, it is imperative to store the compound in a dry, inert atmosphere and to use anhydrous solvents for reactions.

Visualization: Hydrolysis of this compound

The primary degradation pathway via hydrolysis.

Protocol: Stability Assessment Using a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[12][13][14] HPLC with UV detection is the predominant technique for this purpose.[15]

Objective: To monitor the degradation of this compound in a specific solvent over time under defined conditions (e.g., ambient temperature, light exposure).

Materials & Equipment:

-

Calibrated HPLC system with a UV detector and autosampler.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Solution of this compound in a chosen aprotic solvent (e.g., 1 mg/mL in Acetonitrile).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Vials for storing stability samples.

Procedure:

-

Method Development (Forced Degradation):

-

The core of developing a stability-indicating method is to intentionally degrade the compound to ensure the analytical method can separate the parent compound from its degradants.[13][16]

-

Prepare solutions of the compound and subject them to stress conditions:

-

Acidic: Add a small amount of 0.1 M HCl.

-

Basic: Add a small amount of 0.1 M NaOH.

-

Oxidative: Add a small amount of 3% H₂O₂.

-

Thermal: Heat the solution at 60°C.

-

-

Analyze all stressed samples by HPLC. The goal is to find a gradient method that provides baseline separation between the main peak (this compound) and all new peaks that appear (degradation products). A typical starting gradient might be 5% to 95% Acetonitrile over 20 minutes.

-

-

Stability Study Execution:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., Acetonitrile).

-

Aliquot this solution into several vials. Store them under the desired test conditions (e.g., in a sealed vial at 25°C, protected from light).

-

Establish a time-point schedule (e.g., T=0, 24h, 48h, 1 week, 1 month).

-

-

Analysis at Each Time Point:

-

At each scheduled time point, take one vial and analyze it using the validated stability-indicating HPLC method.

-

Record the peak area of the this compound peak.

-

-

Data Interpretation:

-

Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

-

Plot the percentage remaining versus time to determine the degradation rate. The appearance and growth of the 4-iodophthalic acid peak should correlate with the disappearance of the parent peak.

-

Self-Validation and Causality: Forced degradation is essential because it proves the method's specificity.[12] If degradation products co-elute with the main peak, the stability of the compound will be overestimated. By separating all species, the method provides a trustworthy and accurate measure of the compound's integrity. The use of a reversed-phase column is logical because the degradation product, 4-iodophthalic acid, is significantly more polar than the parent anhydride and will elute earlier in the chromatogram.

Summary and Best Practices

This compound is a valuable but sensitive reagent. A comprehensive understanding of its solubility and stability is paramount for its successful application.

Key Recommendations:

-

Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a desiccator, protected from light and moisture.

-

Solvent Selection: For reactions, prioritize anhydrous polar aprotic solvents like Dichloromethane or THF. Avoid protic solvents like water and alcohols unless the intent is to form the diacid or monoester.

-

Handling: When preparing solutions, work quickly and minimize exposure to atmospheric moisture. Use anhydrous solvents and oven-dried glassware.

-

Analysis: For quantitative work, always verify the purity of the starting material before use, especially if it has been stored for an extended period. A stability-indicating HPLC method is the gold standard for this verification.

By adhering to these principles, researchers can ensure the integrity of their starting material, leading to more reproducible and successful experimental outcomes.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- ChemBK. (2024). This compound - Introduction.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Wikipedia. (n.d.). Phthalic anhydride.

- News-Medical. (2023). Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry.

- Fersht, A. R., & Kirby, A. J. (2008). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. Journal of the American Chemical Society, 90(21), 5818–5825.

- CAS. (n.d.). 4-Iodophthalic acid. CAS Common Chemistry.

- Hartley Group. (n.d.). Observing the transient assembly and disassembly of carboxylic anhydrides in the organic chemistry laboratory.

- Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978-2988.

- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

- SlideShare. (n.d.). Stability_Indicating_HPLC_Method.ppt.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 4. Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Observing the transient assembly and disassembly of carboxylic anhydrides in the organic chemistry laboratory – Hartley Group | Miami University [hartleygroup.org]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. ijpsr.com [ijpsr.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Stability_Indicating_HPLC_Method.ppt [slideshare.net]

An In-depth Technical Guide to the Reactivity Profile of 5-Iodoisobenzofuran-1,3-dione with Nucleophiles

Introduction

5-Iodoisobenzofuran-1,3-dione, also known as 4-iodophthalic anhydride, is a halogenated derivative of phthalic anhydride. Its structure features a robust aromatic core, an electrophilic anhydride moiety, and a strategically positioned iodine atom. This combination of functional groups makes it a highly valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The presence of the iodine atom not only modulates the reactivity of the anhydride system but also provides a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of diverse molecular scaffolds.

This technical guide provides a comprehensive overview of the reactivity profile of this compound with common nucleophiles. We will delve into the core principles governing these reactions, explore the influence of the iodo-substituent on regioselectivity, and provide detailed, field-proven protocols for key transformations.

Core Principles of Reactivity: Nucleophilic Acyl Substitution

The primary mode of reactivity for this compound is nucleophilic acyl substitution at one of its two carbonyl carbons. The anhydride functional group is highly electrophilic due to the presence of two electron-withdrawing carbonyl groups and the oxygen atom within the ring. This inherent reactivity is further enhanced by the iodine substituent at the 5-position.

Electronic and Steric Influence of the Iodine Substituent

The iodine atom exerts a significant influence on the reactivity of the anhydride ring through two primary effects:

-

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly, it increases the electrophilicity of the carbonyl carbons by pulling electron density away from them. This makes the anhydride more susceptible to attack by nucleophiles compared to its unsubstituted counterpart, phthalic anhydride.

-

Regioselectivity: The substitution at the 5-position renders the two carbonyl groups (C1 and C3) electronically non-equivalent. The C1 carbonyl is para to the electron-withdrawing iodine atom, while the C3 carbonyl is meta to it. The inductive effect is stronger at the para position. Consequently, the C1 carbonyl carbon is rendered more electron-deficient and is the predicted site of preferential nucleophilic attack. This regioselectivity is a critical consideration for synthetic planning.

Reactivity with N-Nucleophiles: Synthesis of Phthalimides and Phthalamic Acids

The reaction of this compound with primary and secondary amines is a robust and widely used transformation. This reaction proceeds in two distinct stages:

-

Ring-Opening: The amine nucleophile attacks a carbonyl carbon, leading to the rapid formation of a phthalamic acid intermediate. This step is typically fast and can often be performed at room temperature.

-

Cyclization (Dehydration): Upon heating, the phthalamic acid intermediate undergoes intramolecular cyclization to form the thermodynamically stable five-membered phthalimide ring, with the elimination of a water molecule.

Experimental Protocol: Synthesis of 5-Iodo-N-phenylphthalimide

This protocol is adapted from standard procedures for the synthesis of N-substituted phthalimides and is applicable to a range of primary amines.[1][2]

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.74 g, 10 mmol).

-

Solvent and Reagent Addition: Add glacial acetic acid (20-30 mL) to dissolve the anhydride. To this solution, add aniline (e.g., 0.93 g, 10 mmol).

-

Causality Insight: Glacial acetic acid serves as both a solvent and a catalyst. It facilitates the dehydration of the intermediate phthalamic acid to the final imide product.[2]

-

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water (100-150 mL) with stirring.

-

Filtration: The solid N-phenylphthalimide product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with water to remove acetic acid.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield colorless or pale-yellow needles.

Expected Outcome: This procedure typically affords N-substituted phthalimides in good to excellent yields.

| Reactant | Product | Typical Conditions |

| This compound + Primary Amine (R-NH₂) | 5-Iodo-N-alkyl/arylphthalimide | Glacial Acetic Acid, Reflux |

| This compound + Ammonia | 5-Iodophthalimide | Heating in a suitable solvent |

Table 1: Summary of Reactions with N-Nucleophiles.

Reactivity with O-Nucleophiles: Synthesis of Monoesters and Dicarboxylic Acids

Alcohols and water readily react with this compound to yield ring-opened products. These reactions are fundamental in the synthesis of plasticizers and other functionalized carboxylic acids.

Alcoholysis: Formation of Monoesters

The reaction with an alcohol (alcoholysis) cleaves the anhydride ring to form a monoester of 4-iodophthalic acid. This reaction can often proceed without a catalyst, although gentle heating or the use of a base like pyridine can accelerate the process.[3]

Experimental Protocol: Synthesis of Monoethyl 4-iodophthalate

This protocol describes a general procedure for the synthesis of monoesters from this compound.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Ethanol (large excess)

-

Pyridine (catalytic amount, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend this compound (e.g., 2.74 g, 10 mmol) in anhydrous ethanol (40-50 mL).

-

Causality Insight: Using the alcohol as the solvent ensures a large excess, driving the reaction to completion. Anhydrous conditions are crucial to prevent the competing hydrolysis reaction.

-

-

Catalyst Addition (Optional): A catalytic amount of pyridine can be added to increase the reaction rate.

-

Reaction: Heat the mixture to a gentle reflux for 1-2 hours. The solid anhydride should dissolve as it reacts to form the soluble monoester.

-

Isolation: After cooling, the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography to yield the pure monoester product.

Hydrolysis: Formation of 4-Iodophthalic Acid

In the presence of water, this compound undergoes hydrolysis to form 4-iodophthalic acid. This reaction is often uncatalyzed and can occur upon exposure to atmospheric moisture over time. For preparative purposes, heating the anhydride in an aqueous medium will rapidly and quantitatively yield the dicarboxylic acid.

| Nucleophile | Product | Typical Conditions |

| Alcohol (R-OH) | Monoester of 4-iodophthalic acid | Reflux in excess alcohol |

| Water (H₂O) | 4-Iodophthalic acid | Heating in water |

Table 2: Summary of Reactions with O-Nucleophiles.

Applications in Drug Development and Materials Science

The products derived from the reactions of this compound are valuable intermediates.

-

5-Iodophthalimides: These compounds are precursors to a variety of biologically active molecules. The phthalimide group is a common pharmacophore, and the iodine atom serves as a key site for further elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents.

-

4-Iodophthalic Acid and its Esters: These are utilized in the synthesis of specialty polymers, resins, and as ligands in coordination chemistry. The iodine atom can be used to introduce specific functionalities or to create radiolabeled compounds for imaging studies.

Conclusion

This compound is a reactive and versatile building block whose chemistry is dominated by nucleophilic acyl substitution. The electron-withdrawing nature of the iodine substituent activates the anhydride ring and is predicted to direct nucleophilic attack preferentially to the C1 carbonyl position. The reactions with amines and alcohols provide reliable and high-yielding routes to valuable 5-iodophthalimides and 4-iodophthalic acid monoesters, respectively. These products are of significant interest to researchers in drug discovery and materials science, offering a scaffold that is both functionally important and readily diversifiable.

References

- Higgins et al. (1951). Journal of Organic Chemistry, 16, 1275. [Link]

- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]

- Wikipedia. (n.d.). Phthalic anhydride. [Link]

- Chemguide. (n.d.). The reactions of acid anhydrides with ammonia and primary amines. [Link]

- Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]

- Al-Mulla, A. (2017). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 22(9), 1549. [Link]

- Chemguide. (n.d.).

Sources

- 1. Fully alternating and regioselective ring-opening copolymerization of phthalic anhydride with epoxides using highly active metal-free Lewis pairs as a catalyst - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 4-Chlorophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 3. Phthalic anhydride - Wikipedia [en.wikipedia.org]

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

An In-depth Technical Guide to 5-Iodoisobenzofuran-1,3-dione and its Analogs for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into organic molecules has proven to be a powerful tool for modulating their physicochemical and biological properties. Among these, iodine-containing compounds have garnered significant interest due to their unique characteristics. This compound, also known as 5-iodophthalic anhydride, is a prime example of a versatile, iodine-bearing scaffold that serves as a pivotal starting material for a wide array of chemical transformations.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound and its analogs. We will delve into the synthetic methodologies for accessing this core structure and its derivatives, explore their chemical reactivity, and highlight their burgeoning applications in drug discovery and materials science. By understanding the underlying principles of their synthesis and reactivity, researchers can unlock the full potential of this valuable class of compounds.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of the core molecule is essential before exploring its synthetic applications.

| Property | Value | Reference |

| CAS Number | 28418-89-5 | [1][2][3][4] |

| Molecular Formula | C₈H₃IO₃ | [1][2] |

| Molecular Weight | 274.01 g/mol | [1][4] |

| Appearance | Solid, often described as a dark red or white crystal | [2] |

| Melting Point | Approximately 252-253 °C | [2] |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature |

Synthesis of this compound and Its Analogs: A Strategic Approach

The synthetic accessibility of this compound and its analogs is a key factor driving their use in various research endeavors. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Synthesis of the Core Scaffold: this compound

Several synthetic pathways have been reported for the preparation of this compound. A common and reliable method involves the dehydration of 4-iodophthalic acid, which can be achieved by heating with acetic anhydride.[1] The 4-iodophthalic acid precursor can be synthesized from various starting materials, including 2-amino-5-iodobenzoic acid.[1][2]

Another approach involves the direct iodination of phthalic anhydride. However, this method can lead to a mixture of isomers, which may require challenging purification steps.[5][6]

Representative Synthetic Protocol: Dehydration of 4-Iodophthalic Acid

This protocol outlines a general procedure for the synthesis of this compound from 4-iodophthalic acid.

Materials:

-

4-Iodophthalic acid

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend 4-iodophthalic acid in a minimal amount of glacial acetic acid or use an excess of acetic anhydride as both reagent and solvent.

-

Add a stoichiometric excess of acetic anhydride to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the starting material.

-

After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

-

The product, this compound, will often crystallize out of the solution upon cooling.

-